Mannose triflate
Overview
Description
Synthesis Analysis
Mannose triflate's synthesis is notable for its practicality and reliability, enabling large-scale preparation to meet the demands of FDG production for both research and clinical applications. The synthesis process typically involves starting from D-mannose and undergoing several chemical transformations to achieve the desired triflate precursor (Toyokuni et al., 2004).
Molecular Structure Analysis
The molecular structure of mannose triflate, particularly its cyclic carbonate form derived from d-mannose, highlights the potential for creating polymers with high-temperature resistance and functionalization capabilities. This opens avenues for applications in high-performance materials (Gregory et al., 2016).
Scientific Research Applications
Radiopharmaceutical Production : Mannose triflate is used as a precursor in producing [18F]-FDG, a radiopharmaceutical essential in positron emission tomography (PET). PET assesses glycolytic activity in tumor cells and is crucial for diagnosing heart and neurological diseases (Simeonova & Todorov, 2023).
Cancer Research : It's utilized for synthesizing (18)F-FDG, which, when conjugated with gold nanoparticles and anti-metadherin antibody, aids in cancer research and potential treatments (Unak et al., 2012).
Oligosaccharide Synthesis : Mannose triflate is integral for the stereospecific synthesis of oligosaccharides containing the α-d-mannopyranosyl and β-l-rhamnopyranosyl linkage, a fundamental process in biochemical studies (Hodosi & Kováč, 1998).
Immunology : D-mannose has shown to suppress immunopathology in mouse models of autoimmune diseases and increase the proportion of regulatory T cells, hinting at its therapeutic potential (Zhang et al., 2017).
Medical and Research Supply : Mannose triflate is routinely prepared to meet the growing needs for FDG in research centers and hospitals, showcasing its importance in medical imaging and diagnostic studies (Toyokuni et al., 2004).
Drug and Gene Delivery : Mannose, mannan conjugates, and their specific interacting proteins are explored for gene delivery and drug targeting, potentially revolutionizing targeted delivery systems (Gupta, Gupta, & Gupta, 2009).
Metabolic Research : Studies have found that mannose alters gut microbiome, affects diet-induced obesity, and improves glucose tolerance, suggesting its significant role in metabolic research and potential therapeutic applications (Sharma et al., 2018).
Food Industry and Health : Mannose is used in the food, medicine, cosmetic, and food-additive industries, exhibiting physiological benefits on health such as impacting the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).
Clinical Applications : Mannose has potential in treating various diseases, preventing pancreatic fistula, and improving magnetic resonance imaging for acute pancreatitis, highlighting its versatility in clinical applications (Wei, Huang, Cui, & Zhu, 2020).
Targeted Drug Delivery : Mannose-targeted drug delivery systems are being explored for treating a number of diseases, including cancer, which could significantly improve patient quality of life (Irache, Salman, Gamazo, & Espuelas, 2008).
Safety And Hazards
Future Directions
Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .
properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238841 | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mannose triflate | |
CAS RN |
92051-23-5 | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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